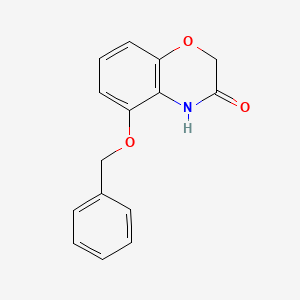

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenylmethoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBBIYMYUOTIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. This document details a logical synthetic pathway to this compound, starting from commercially available precursors. Key steps, including benzylation, nitration, reduction, and cyclization, are discussed with a focus on the underlying chemical principles and experimental considerations. Furthermore, this guide outlines the necessary analytical techniques for the structural elucidation and purity assessment of the synthesized compound. Potential biological activities and applications in drug discovery are also explored, drawing parallels with structurally related benzoxazinone derivatives that have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with diverse and potent biological activities.[1] This scaffold's unique structural and electronic properties allow it to interact with a variety of biological targets, making it a valuable building block in the design of novel therapeutic agents. Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit a wide range of pharmacological effects, including but not limited to:

-

Anticancer Activity: Inhibition of tyrosine kinases and other signaling pathways implicated in cancer progression.[2]

-

Anti-inflammatory and Analgesic Properties. [2]

-

Antimicrobial and Antifungal Effects. [2]

-

Neurological and Cardiovascular Applications. [2]

The subject of this guide, this compound, incorporates a benzyloxy substituent on the benzene ring. This addition is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions. The benzyloxy group can influence the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing its therapeutic efficacy or altering its target specificity.

This document serves as a detailed technical resource for researchers interested in the synthesis, characterization, and potential exploration of this compound and its analogs in the context of drug discovery and development.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through a retrosynthetic approach. The core benzoxazinone ring is typically formed via an intramolecular cyclization of a suitably substituted 2-aminophenol derivative.

Based on this analysis, a plausible forward synthesis involves the following key transformations:

-

Benzylation of 4-Nitrophenol: Protection of the phenolic hydroxyl group of 4-nitrophenol as a benzyl ether.

-

Nitration: While direct nitration of 4-benzyloxyphenol could be complex, a more controlled approach starts with a pre-nitrated precursor. A more strategic starting material is 4-benzyloxy-2-nitrophenol.

-

Reduction of the Nitro Group: Conversion of the nitro group in 4-benzyloxy-2-nitrophenol to an amino group to yield the key intermediate, 2-amino-4-(benzyloxy)phenol.

-

Cyclization: Acylation of the amino group with chloroacetyl chloride, followed by intramolecular nucleophilic substitution to form the 1,4-benzoxazin-3-one ring.

Detailed Experimental Protocols

Synthesis of the Key Intermediate: 2-Amino-4-(benzyloxy)phenol

The synthesis of this crucial precursor can be achieved through a two-step process starting from commercially available 4-nitrophenol.

Step 1: Synthesis of 4-Benzyloxy-2-nitrophenol

This step involves the protection of the hydroxyl group of a nitrophenol. A related compound, 2-(Benzyloxy)-4-nitrophenol, is documented in PubChem, suggesting the feasibility of such a transformation.[3]

-

Rationale: The benzylation of a phenol is a standard protecting group strategy. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing a halide from benzyl halide.

-

Protocol:

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-benzyloxy-2-nitrophenol.

-

Step 2: Reduction of 4-Benzyloxy-2-nitrophenol to 2-Amino-4-(benzyloxy)phenol

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods can be employed.

-

Rationale and Method Selection:

-

Catalytic Hydrogenation: This is often a clean and high-yielding method. A catalyst such as palladium on carbon (Pd/C) is used in the presence of hydrogen gas.[2][4] This method is generally preferred for its clean work-up.

-

Chemical Reduction with Sodium Dithionite (Na₂S₂O₄): Sodium dithionite is a mild and effective reducing agent for aromatic nitro compounds and is often used when catalytic hydrogenation is not feasible or desired.[1][5]

-

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 4-benzyloxy-2-nitrophenol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-(benzyloxy)phenol, which can often be used in the next step without further purification.

-

-

Protocol (Sodium Dithionite Reduction):

-

Dissolve 4-benzyloxy-2-nitrophenol (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

-

Add sodium dithionite (3-5 eq) portion-wise to the solution. The reaction is often exothermic.

-

Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aminophenol.

-

Synthesis and Purification of this compound

This final step involves the formation of the benzoxazinone ring.

-

Rationale: The reaction proceeds via N-acylation of the aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis where the phenolic hydroxyl group displaces the chloride to form the heterocyclic ring.

-

Protocol:

-

Dissolve 2-amino-4-(benzyloxy)phenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), THF, or acetone.

-

Add a base, such as triethylamine (Et₃N, 2.2 eq) or potassium carbonate (K₂CO₃, 2.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

For the cyclization step, if it has not occurred in situ, a stronger base like potassium carbonate can be added and the mixture heated to reflux.

-

After completion, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the benzylic protons (a singlet around 5.0-5.2 ppm), aromatic protons of the benzyl group (multiplets between 7.2-7.5 ppm), aromatic protons on the benzoxazinone core, a singlet for the methylene protons of the oxazinone ring (around 4.5-4.7 ppm), and a broad singlet for the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbon (around 165-170 ppm), carbons of the aromatic rings, the benzylic carbon (around 70 ppm), and the methylene carbon of the oxazinone ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₃NO₃). High-resolution mass spectrometry (HRMS) should be used for elemental composition confirmation. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1680-1700 cm⁻¹), and C-O-C stretches. |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

| Purity (HPLC) | High-performance liquid chromatography should be used to determine the purity of the final compound, ideally >95% for biological screening. |

Potential Biological Activities and Drug Discovery Applications

Anticancer Potential

The 1,4-benzoxazin-3-one scaffold is a known inhibitor of various protein kinases, including tyrosine kinases, which are often dysregulated in cancer.[2] The introduction of the benzyloxy group could enhance binding to the hydrophobic pockets of kinase active sites. Screening of this compound against a panel of cancer cell lines would be a logical first step to assess its antiproliferative activity.

Anti-inflammatory and Neuroprotective Properties

Chronic inflammation and oxidative stress are implicated in a range of diseases, including neurodegenerative disorders. Benzoxazinone derivatives have been reported to possess anti-inflammatory and antioxidant properties. The potential of this compound to modulate inflammatory pathways (e.g., NF-κB, COX-2) and protect against oxidative stress-induced neuronal damage warrants investigation.

Antimicrobial Activity

The benzoxazinone core has been identified in compounds with antibacterial and antifungal activities.[2] The lipophilic nature of the benzyloxy group may facilitate the compound's ability to penetrate microbial cell membranes. Evaluation against a panel of pathogenic bacteria and fungi would be necessary to determine its antimicrobial spectrum.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzoxazinones. This technical guide has outlined a robust and logical synthetic strategy for its preparation and purification. The detailed protocols and rationale provide a solid foundation for researchers to synthesize this compound and investigate its physicochemical and biological properties. Given the well-documented and diverse activities of the 1,4-benzoxazin-3-one scaffold, this benzyloxy-substituted derivative is a compelling candidate for screening in various disease models, with the potential to serve as a lead compound for the development of novel therapeutics.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved January 25, 2026, from [Link]

- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.

-

Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017, September 12). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]

-

Singh, S. N., Jayaprakash, S., Reddy, K. V., Nakhid, A., & Pal, M. (2015). A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][6][7]oxazin-2-yl)methanol derivatives in water. RSC Advances, 5(104), 84889-84893.

-

Preparation of 4-chloro-2-nitrophenol. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]

- Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050.

-

2-amino-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

- Method for producing 4-benzyloxyphenol. (1996). Google Patents.

-

Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. (2021). Nanochemistry Research. Retrieved January 25, 2026, from [Link]

- Ohtsu, Y., Noguchi-Yachide, T., Kushida, N., Ishikawa, M., & Makishima, M. (2015). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of medicinal chemistry, 58(23), 9439–9456.

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2024). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

Oxygen Measurement via Phosphorescence: Reaction of Sodium Dithionite with Dissolved Oxygen. (2007). SURFACE at Syracuse University. Retrieved January 25, 2026, from [Link]

-

2-(Benzyloxy)-4-nitrophenol. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

- Process for the preparation of 2-amino-4-nitrophenol. (1982). Google Patents.

-

2-(Benzyloxy)-4-nitrophenol. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (2000). Google Patents.

- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenol)-3-methyl-1h-indole. (2012). Google Patents.

-

Kinetic Approach to the Catalytic Hydrogenation of Nitroaliphatic Comp. (1993). Taylor & Francis eBooks. Retrieved January 25, 2026, from [Link]

- Treatment of sodium dithionite reaction mixture. (1987). Google Patents.

- Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. (2016). Google Patents.

-

Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. (2018). MDPI. Retrieved January 25, 2026, from [Link]

-

Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Hydrodeoxygenation of 4-Methylphenol over Mo Catalysts. (n.d.). American Institute of Chemical Engineers. Retrieved January 25, 2026, from [Link]

-

Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

Preparation of 4-nitrophenol. (n.d.). Retrieved January 25, 2026, from [Link]

- Khan, K. U. R., Nalinbenjapun, S., Sakorn, N., & Ovatlarnporn, C. (2012). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry, 24(12), 5729-5733.

Sources

- 1. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. 2-(Benzyloxy)-4-nitrophenol | C13H11NO4 | CID 12736681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the molecule's core structure, systematic classification, and key physicochemical properties. It further details established synthetic protocols, including the underlying reaction mechanisms and purification strategies. Spectroscopic characterization data are presented to facilitate unambiguous identification. Finally, the guide explores the potential therapeutic applications and biological activities of this class of compounds, supported by relevant scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1] These structures are recognized for their rigid, planar geometry, which facilitates interactions with various biological targets.[1] The inherent biological activities of 1,4-benzoxazin-3-one derivatives are diverse, with reported applications including their use as anticancer, antibacterial, antifungal, and antidepressant agents.[1][2] Their value as a molecular framework in drug discovery is further underscored by their favorable toxicity profiles.[1] This guide focuses on a specific derivative, this compound, providing an in-depth analysis of its structure and classification.

Molecular Structure and Classification

Elucidation of the Core Structure

This compound is a complex organic molecule built upon a bicyclic heterocyclic system. The fundamental framework is the 1,4-benzoxazine moiety, which consists of a benzene ring fused to an oxazine ring.[3] The "-3-one" suffix indicates the presence of a carbonyl group (C=O) at the third position of the oxazine ring, forming a lactam. The "2,4-dihydro" prefix specifies the saturation of the bond between the nitrogen at position 4 and the carbon at position 2.

The distinguishing feature of this particular derivative is the benzyloxy group (a benzyl group linked via an oxygen atom) attached to the fifth position of the benzene ring.

Visual Representation of the Molecular Structure:

Caption: Chemical structure of this compound.

Systematic Classification

From a chemical taxonomy perspective, this compound can be categorized as follows:

-

Heterocyclic Compound: A cyclic compound containing atoms of at least two different elements in its ring. In this case, the oxazine ring contains nitrogen and oxygen atoms in addition to carbon.

-

Benzoxazine: Specifically, a derivative of 1,4-benzoxazine, indicating the fusion of a benzene and an oxazine ring.[3]

-

Lactam: A cyclic amide. The C(=O)N group within the six-membered ring defines this functionality.

-

Aromatic Ether: The benzyloxy substituent (-O-CH2-Phenyl) attached to the benzene ring classifies it as an ether, with one of the oxygen-bound carbons being part of an aromatic system.

Physicochemical Properties

A summary of the key computed physicochemical properties of the parent scaffold, 2H-1,4-benzoxazin-3(4H)-one, is provided in the table below. These properties are crucial for predicting the molecule's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C8H7NO2 | [4] |

| Molecular Weight | 149.15 g/mol | [4] |

| Topological Polar Surface Area | 38.3 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| XLogP3 | 0.9 | [4] |

Synthesis and Characterization

General Synthetic Strategies for 1,4-Benzoxazin-3-ones

The synthesis of the 1,4-benzoxazin-3-one scaffold is well-established in the literature. A common and efficient method involves the reaction of a 2-aminophenol derivative with chloroacetyl chloride.[5] This reaction typically proceeds in a suitable solvent, such as methylisobutylketone (MIBK), in the presence of a weak base like aqueous sodium bicarbonate to neutralize the hydrogen chloride byproduct.[5]

Conceptual Workflow for the Synthesis of 1,4-Benzoxazin-3-ones:

Caption: Generalized synthetic workflow for 1,4-benzoxazin-3-one derivatives.

For the synthesis of this compound, the starting material would be 2-amino-4-(benzyloxy)phenol. The benzyloxy group is generally stable under these reaction conditions.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of a 1,4-benzoxazin-3-one derivative, adapted from established methodologies.[5]

Materials:

-

Substituted 2-aminophenol

-

Chloroacetyl chloride

-

Methylisobutylketone (MIBK)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminophenol in MIBK.

-

Addition of Base: Add an equimolar amount of saturated aqueous sodium bicarbonate solution to the reaction mixture.

-

Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride dropwise to the mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This would show characteristic signals for the aromatic protons on both the benzoxazinone core and the benzyloxy group, as well as the methylene protons of the benzyl group and the methylene protons at the 2-position of the oxazine ring. The NH proton of the lactam would also be observable.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This spectrum would display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons.

-

IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the N-H stretch, the C=O stretch of the lactam, and the C-O-C stretch of the ether linkage.

-

Mass Spectrometry (MS): This would provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively available in the public domain, the broader class of 1,4-benzoxazin-3-one derivatives has shown significant promise in various therapeutic areas.[2]

The rigid, planar structure of the 1,4-benzoxazin-3-one scaffold is a crucial factor in its ability to interact with biological targets, such as inducing DNA damage in tumor cells.[1] Derivatives of this scaffold have been investigated for their potential as:

-

Anticancer Agents: Some derivatives have exhibited inhibitory activity against various cancer cell lines.[1]

-

Enzyme Inhibitors: For instance, certain hybrids have shown potent EGFR inhibitory activity.[1]

-

Antimicrobial Agents: Antibacterial and antifungal properties have been reported for some compounds within this class.[1]

The benzyloxy group at the 5-position may serve to modulate the lipophilicity and steric properties of the molecule, potentially influencing its pharmacokinetic profile and target-binding affinity. Further research is warranted to fully elucidate the biological activity of this specific compound.

Conclusion

This compound is a structurally interesting molecule belonging to the medicinally relevant class of 1,4-benzoxazin-3-ones. Its synthesis can be achieved through established chemical methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The broader biological significance of the 1,4-benzoxazin-3-one scaffold suggests that this particular derivative may hold potential for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential applications of this compound.

References

- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC. (n.d.).

- PubChem. (n.d.). 5-Benzyloxyindole.

- Wikipedia. (2023, December 15). Controlled Drugs and Substances Act.

- PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one.

- PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one.

- PubChem. (n.d.). 2,4-Dihydroxy-1,4-Benzoxazin-3-One.

- PubChem. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazine.

- PubChem. (n.d.). 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro-.

- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

- Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-396.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones.

- Smolecule. (n.d.). 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one.

- Guidechem. (n.d.). 2,4-DIHYDROXY-1,4-BENZOXAZIN-3-ONE 17359-54-5 wiki.

- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.

- Sharaf El–Din, N. A. E. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society.

Sources

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one (CAS 888731-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 888731-88-2), a member of the pharmacologically significant benzoxazinone class of heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a detailed profile. The guide covers physicochemical properties, a plausible synthetic route with mechanistic insights, predicted analytical data, and a discussion of its potential biological significance and applications based on the broad activities of the benzoxazinone scaffold.

Introduction: The Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif found in a variety of biologically active compounds.[1][2] This scaffold is recognized for its rigid, planar structure which can facilitate interactions with biological targets. Members of this class exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4] The subject of this guide, this compound, incorporates a benzyloxy substituent at the 5-position of the benzene ring. This addition is of particular interest as the benzyloxy group is a common pharmacophore known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties and Safety

| Property | Value | Source |

| CAS Number | 888731-88-2 | [5] |

| Molecular Formula | C₁₅H₁₃NO₃ | [5] |

| Molecular Weight | 255.3 g/mol | [5] |

| Appearance | Not specified | [5] |

Safety and Handling: According to the Safety Data Sheet (SDS), this compound has no known hazards.[5] However, as a matter of good laboratory practice, it should be handled by qualified personnel in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][6][7][8] Standard precautions include avoiding contact with skin and eyes and preventing inhalation of dust or vapors.[6][7] The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7]

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis for this compound has not been detailed in the available literature. However, based on established methodologies for the synthesis of substituted 1,4-benzoxazin-3-ones, a plausible and efficient synthetic route can be proposed. The most common approach involves the cyclization of a substituted 2-aminophenol.

A logical synthetic pathway would involve a two-step process: first, the synthesis of the key intermediate, 2-amino-4-(benzyloxy)phenol, followed by cyclization with a suitable C2-synthon.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-amino-4-(benzyloxy)phenol

-

To a solution of 2-amino-4-nitrophenol in a suitable polar aprotic solvent such as acetone or DMF, add a mild base, for example, potassium carbonate (K₂CO₃).

-

Slowly add benzyl bromide to the reaction mixture at room temperature. The causality here is the nucleophilic attack of the phenoxide ion on the benzylic carbon. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating deprotonation by a weak base.

-

Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting nitro-intermediate is then subjected to reduction. A standard and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and high-yielding.

-

Upon completion of the reduction, filter the catalyst and concentrate the solvent to yield 2-amino-4-(benzyloxy)phenol.

Step 2: Synthesis of this compound

-

Dissolve the 2-amino-4-(benzyloxy)phenol intermediate in a solvent such as methyl isobutyl ketone (MIBK).

-

Add an aqueous solution of a mild base, like sodium bicarbonate (NaHCO₃).

-

Cool the mixture in an ice bath and add a solution of chloroacetyl chloride in MIBK dropwise. The reaction is a nucleophilic acyl substitution where the amino group of the aminophenol attacks the carbonyl carbon of chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the oxazinone ring. The bicarbonate neutralizes the HCl generated during the reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Analytical Characterization (Predicted)

While experimental spectra are not available, the expected ¹H and ¹³C NMR spectral data can be predicted based on the structure and known chemical shifts for the benzoxazine scaffold.[9][10][11]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~ 10.0-10.5 ppm (s, 1H): This broad singlet would correspond to the N-H proton of the amide.

-

δ ~ 7.3-7.5 ppm (m, 5H): These signals would be from the phenyl protons of the benzyloxy group.

-

δ ~ 6.8-7.1 ppm (m, 3H): These multiplets would arise from the aromatic protons on the benzoxazinone ring.

-

δ ~ 5.1 ppm (s, 2H): A sharp singlet characteristic of the benzylic -CH₂- protons.

-

δ ~ 4.6 ppm (s, 2H): A singlet corresponding to the -O-CH₂- protons of the oxazinone ring.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~ 165-170 ppm: Carbonyl carbon (C=O) of the amide.

-

δ ~ 140-150 ppm: Quaternary carbons of the aromatic rings.

-

δ ~ 127-130 ppm: Carbons of the phenyl ring of the benzyloxy group.

-

δ ~ 110-125 ppm: Carbons of the benzoxazinone aromatic ring.

-

δ ~ 70 ppm: Benzylic carbon (-O-CH₂-Ph).

-

δ ~ 68 ppm: Methylene carbon of the oxazinone ring (-O-CH₂-C=O).

Mass Spectrometry (ESI-MS): The expected molecular ion peak would be at m/z = 256.09 [M+H]⁺.

Infrared (IR) Spectroscopy:

-

~3200 cm⁻¹: N-H stretching of the amide.

-

~1680 cm⁻¹: C=O stretching of the amide (lactam).

-

~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.

-

~1250 cm⁻¹: C-O-C stretching of the ether linkages.

Potential Applications and Biological Significance

The 1,4-benzoxazin-3-one scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][3] While this compound has not been specifically evaluated in the literature, its structural features suggest several avenues for research and drug development.

-

Anticancer Research: Many benzoxazinone derivatives have shown potent anticancer activity.[1][3] The planar structure of the molecule could allow it to act as an intercalating agent with DNA, potentially leading to cytotoxic effects in cancer cells.

-

Antimicrobial Drug Discovery: The benzoxazinone core is present in compounds with antibacterial and antifungal properties.[1][10] This molecule could be investigated as a lead compound for the development of new antimicrobial agents.

-

Neuroprotective Agents: Certain benzoxazine derivatives have been explored for their potential in treating neurodegenerative diseases.[3]

-

Enzyme Inhibition: The lactam functionality and the overall electronic properties of the molecule make it a candidate for screening against various enzyme targets, such as kinases or proteases, which are often implicated in disease.[1]

The presence of the benzyloxy group at the 5-position provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion

This compound is a molecule of significant interest due to its core benzoxazinone structure, a scaffold renowned for its diverse pharmacological properties. While specific experimental data for this compound remains elusive, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the synthesis and investigation of this molecule. Its potential as a building block for novel therapeutics in oncology, infectious diseases, and neurology warrants further exploration by the scientific community.

References

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Available at: [Link]

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Available at: [Link]

-

1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (n.d.). ResearchGate. Available at: [Link]

- Synthesis and Antimicrobial Evaluation of New 3, 4-dihydro-2H-benzo- and naphtho-1, 3-oxazine derivatives. (2016). RASĀYAN Journal of Chemistry.

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Available at: [Link]

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PubMed Central. Available at: [Link]

-

Catalyst-Controlled Structural Divergence: Selective Intramolecular 7-endo-dig and 6-exo-dig Post-Ugi Cyclization for the Synthesis of Benzoxazepinones and Benzoxazinones. (2017). ACS Publications. Available at: [Link]

- Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

¹H NMR and ¹³C NMR spectra of benzoxazine 1a. (n.d.). ResearchGate. Available at: [Link]

-

This compound - SAFETY DATA SHEET. (2016). AFG Bioscience LLC. Available at: [Link]

-

Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. (2014). ResearchGate. Available at: [Link]

-

A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton... (n.d.). ResearchGate. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Available at: [Link]

- 3,4‐Dihydro‐4‐hydroxy‐1,3‐benzoxazin‐2‐one deriv

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. afgsci.com [afgsci.com]

- 6. fishersci.at [fishersci.at]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Potential Pharmacological Significance of 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold renowned for its diverse and significant biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of a specific derivative, 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one. While direct literature on this exact molecule is sparse, this guide leverages established synthetic methodologies and the known pharmacological profiles of closely related analogs to present a robust framework for its investigation. We will detail a proposed synthetic pathway, outline protocols for its characterization, and describe in vitro assays to explore its potential as an anticancer, antifungal, and anti-inflammatory agent. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this promising compound and its derivatives.

Introduction: The Therapeutic Potential of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one moiety is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological effects.[1] These include, but are not limited to, anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1] The versatility of this scaffold lies in its rigid, bicyclic structure which can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The introduction of an alkoxy substituent at the 5-position, such as the phenylmethoxy group, is anticipated to modulate the molecule's lipophilicity and steric profile, potentially influencing its interaction with biological macromolecules and thereby its therapeutic efficacy. This guide focuses on a rational approach to the synthesis and biological evaluation of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one, a novel yet promising candidate for drug discovery programs.

Proposed Synthesis of 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one

A logical and efficient two-step synthetic route is proposed for the preparation of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one. This strategy involves the initial construction of the core heterocyclic system to yield the key intermediate, 5-hydroxy-4H-1,4-benzoxazin-3-one, followed by a classic Williamson ether synthesis to introduce the desired phenylmethoxy group.

Caption: Proposed synthetic workflow for 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one.

Step 1: Synthesis of the Precursor, 5-Hydroxy-4H-1,4-benzoxazin-3-one

The initial phase focuses on the construction of the benzoxazinone ring system. A plausible starting material is 2-amino-4-methoxyphenol.

2.1.1. Protocol: Synthesis of 5-Methoxy-4H-1,4-benzoxazin-3-one

A well-established method for the synthesis of the 1,4-benzoxazin-3-one core involves the reaction of a 2-aminophenol derivative with chloroacetyl chloride.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methoxyphenol (1 equivalent) and sodium bicarbonate (1.2 equivalents) in chloroform.

-

Addition of Chloroacetyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in chloroform via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Cyclization: The resulting chloroacetamide intermediate, which may precipitate, is filtered and washed with cold chloroform. This intermediate is then added portion-wise to an aqueous solution of sodium hydroxide (e.g., 1 M) and stirred at room temperature for 1-2 hours to facilitate cyclization.[3]

-

Isolation and Purification: The precipitated product, 5-methoxy-4H-1,4-benzoxazin-3-one, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

2.1.2. Protocol: Demethylation to 5-Hydroxy-4H-1,4-benzoxazin-3-one

The methoxy group can be cleaved to yield the desired phenolic precursor using a standard demethylating agent like boron tribromide (BBr₃).

-

Reaction Setup: Dissolve 5-methoxy-4H-1,4-benzoxazin-3-one (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Addition of Boron Tribromide: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of boron tribromide (1.2 equivalents) in DCM dropwise.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. The solvent is then removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford 5-hydroxy-4H-1,4-benzoxazin-3-one.

Step 2: Williamson Ether Synthesis to Yield 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one

The final step involves the alkylation of the phenolic hydroxyl group with benzyl bromide. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[4][5][6][7]

2.2.1. Protocol: Synthesis of 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one

-

Reaction Setup: To a solution of 5-hydroxy-4H-1,4-benzoxazin-3-one (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a weak inorganic base like potassium carbonate (K₂CO₃, 2-3 equivalents).[5]

-

Addition of Alkylating Agent: Add benzyl bromide (1.1-1.2 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction and Purification: Dissolve the residue in ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one.

Physicochemical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure.

| Analytical Technique | Expected Observations for 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoxazinone and benzyl rings, a singlet for the benzylic methylene protons (~5.0-5.2 ppm), a singlet for the methylene protons of the oxazinone ring (~4.6-4.8 ppm), and a broad singlet for the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbon (~165-170 ppm), aromatic carbons, the benzylic methylene carbon (~70-72 ppm), and the oxazinone methylene carbon (~67-69 ppm). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₃NO₃). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3200-3300 cm⁻¹), C=O stretch (lactone, ~1680-1700 cm⁻¹), and C-O-C stretches. |

| Melting Point | A sharp melting point, indicative of a pure crystalline solid. |

Inferred Biological Activity and Proposed In Vitro Screening

Based on the extensive literature on substituted benzoxazinones, 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one is a promising candidate for screening against various diseases.

Anticancer Activity

Numerous 1,4-benzoxazin-3-one derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[8]

4.1.1. Proposed In Vitro Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9][10][11][12]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Activity

The benzoxazinone scaffold is also present in compounds with significant antifungal properties.[13][14][15]

4.2.1. Proposed In Vitro Assay: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

-

Inoculum Preparation: Prepare a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: Perform a two-fold serial dilution of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37 °C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as observed visually or by measuring the optical density.

Anti-inflammatory Activity

Several 1,4-benzoxazin-3-one derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[21][22]

4.3.1. Proposed In Vitro Assay: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of NO.[23][24][25][26]

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.

Caption: A representative inflammatory signaling pathway potentially modulated by benzoxazinone derivatives.

Conclusion

While 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one remains a largely unexplored molecule, its structural features, rooted in the pharmacologically significant 1,4-benzoxazin-3-one scaffold, mark it as a compound of considerable interest for drug discovery. This technical guide has provided a comprehensive, albeit prospective, framework for its synthesis and biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations, and the suggested in vitro assays represent the gold standard for preliminary screening of anticancer, antifungal, and anti-inflammatory activities. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further investigation into this and related compounds, and ultimately contributing to the development of novel therapeutic agents.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 25, 2026. [Link]

- Ismail, M. F., El-Sayed, W. A., & El-Gaby, M. S. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

- Name Reactions in Organic Synthesis. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:430-432.

- Zamani, L., Khabnadideh, S., Zomorodian, K., Dehkordi, A. E., Mortazavi, R., & Ghafari, S. (2016). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one.

- Pawar, S. S., & Bhosale, A. V. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-567.

- Emara, S. A., & Abd Elattif, M. M. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Journal of Plant Protection and Pathology, Mansoura University, 11(7), 239-243.

- Al-Ostath, A., Abushahba, M., El-Awady, R., & Abdel-Jalil, R. J. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current Organic Synthesis, 21.

-

Wikipedia. Williamson ether synthesis. Wikipedia. Published October 26, 2023. Accessed January 25, 2026. [Link]

-

El-Malah, A. A., El-Gamal, K. M., El-Deen, I. M., & El-Gendy, M. S. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3086.

- de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127.

-

PrepChem. Synthesis of 2H-1,4-benzoxazine-3(4H)-one. PrepChem.com. Accessed January 25, 2026. [Link]

- Wang, Y., Li, M., Wang, Y., Zhang, Y., Li, J., Li, Z., ... & Li, J. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1548542.

- Xia, Y., & Zweier, J. L. (1997). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors.

- Li, J., Wang, Y., Li, M., Wang, Y., Zhang, Y., & Li, Z. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1221303.

- Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. In Methods in Molecular Biology (pp. 57-66). Humana Press.

- Dufresne, P. J., & Marr, K. A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00088-19.

- Reed, M. F., & Ghadiri, M. R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50631.

- Shariat, M., & Eshghi, H. (2007).

- Wang, Y., Li, M., Wang, Y., Zhang, Y., Li, J., Li, Z., ... & Li, J. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13.

- Bryan, N. S. (2016). Assays for Nitric Oxide Expression.

- Wang, Y. J., Chen, L. R., & Wu, Y. L. (2009). Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. Organic letters, 11(7), 1543–1546.

-

JoVE. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Published August 4, 2022. Accessed January 25, 2026. [Link]

- Yoon, W. J., Ham, Y. M., Kim, K. N., Lee, W. J., & Park, S. Y. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(1), 8-13.

- Nakai, T., Uno, J., & Nishida, K. (2002). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Revista do Instituto de Medicina Tropical de São Paulo, 44(2), 83-86.

- Grover, G., & Kini, S. G. (2006). Synthesis and evaluation of some new mannich bases of benzoxazinone as potential antimicrobial agents. E-Journal of Chemistry, 3(4), 268-272.

- Al-Oqail, M. M., Al-Sheddi, E. S., Siddiqui, M. A., Musarrat, J., Al-Khedhairy, A. A., & Farshori, N. J. (2021). Anticancer assay (MTT). Bio-protocol, 11(13), e4070.

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. Published August 29, 2018. Accessed January 25, 2026. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Accessed January 25, 2026. [Link]

- Fernandez-Torres, B., Carrillo, A. J., Guarro, J., & Cabanes, F. J. (2001). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 39(6), 2101-2105.

- Bryan, N. S. (2016). Assays for Nitric Oxide Expression.

Sources

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 15. ejppri.eg.net [ejppri.eg.net]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. m.youtube.com [m.youtube.com]

- 19. scielo.br [scielo.br]

- 20. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 22. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

The 2,4-dihydro-1,4-benzoxazin-3-one scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, planar structure and favorable safety profile.[1] This heterocyclic system is the foundation for a multitude of derivatives exhibiting a broad spectrum of biological activities, from anticancer and antimicrobial to neuroprotective effects.[2][3][4][5][6][7] While the broader class of benzoxazinones has been the subject of extensive research, it is crucial to acknowledge that the specific mechanistic details for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one are not extensively documented in publicly available scientific literature.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the established mechanisms of action for structurally related 2,4-dihydro-1,4-benzoxazin-3-one derivatives. Secondly, based on this established knowledge, it will extrapolate and propose potential mechanisms of action for this compound, offering a scientifically grounded framework for future investigation. This document is designed to be a practical resource, blending established principles with informed hypotheses to guide researchers in their exploration of this promising compound.

Part 1: The Benzoxazinone Scaffold: A Privileged Structure in Drug Discovery

The 2H-1,4-benzoxazin-3(4H)-one core is a recurring motif in a variety of biologically active molecules.[1][4] Its rigid structure is believed to be a key determinant of its interaction with biological targets.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[8] This has led to the development of derivatives with a wide array of activities, including but not limited to:

-

Anticancer: Inhibition of tumor cell proliferation through various mechanisms.[1][2][6][9]

-

Neuropharmacological: Modulation of neurotransmitter receptors and potential applications in psychiatric disorders.[4][10]

-

Anti-inflammatory: Attenuation of inflammatory responses.[4]

-

Antimicrobial: Activity against a range of bacterial and fungal pathogens.[2][5][6]

Part 2: Established Mechanisms of Action for Benzoxazinone Derivatives

To understand the potential actions of this compound, we must first examine the established mechanisms of its chemical relatives.

Induction of DNA Damage and Apoptosis in Cancer

A prominent mechanism of action for several anticancer benzoxazinone derivatives is the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1] The planar nature of the benzoxazinone ring is thought to facilitate intercalation into DNA.[1] This interaction can trigger a cascade of cellular events, including:

-

Upregulation of Oxidative Stress Genes: Increased production of reactive oxygen species (ROS) can damage cellular components, including DNA.[1]

-

Activation of Apoptotic Pathways: This is often mediated by the activation of caspases, such as caspase-7, which are key executioners of apoptosis.[1]

-

Induction of Autophagy: The upregulation of autophagy-related genes, like LC3, suggests that these compounds can also trigger this self-degradative process, which can lead to cell death in cancer cells.[1]

Sources

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 7. jddtonline.info [jddtonline.info]

- 8. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,4-Benzoxazin-3-one Scaffold: From Plant Defense to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Heterocycle

The 1,4-benzoxazin-3-one core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and agrochemistry. This bicyclic system, consisting of a benzene ring fused to a 1,4-oxazine-3-one ring, is a structural motif found in both natural products and synthetically derived molecules exhibiting a wide spectrum of biological activities. Initially discovered as key defensive compounds in plants, their journey from the fields of agriculture to the forefront of drug discovery is a testament to their versatile chemical nature and profound physiological effects. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 1,4-benzoxazin-3-ones, offering a technical resource for professionals engaged in chemical research and development.

From Fields of Rye to the Laboratory: Discovery and Natural Occurrence

The story of 1,4-benzoxazin-3-ones begins in the realm of botany. In the 1960s, these compounds were first identified in rye, marking their initial discovery as natural products.[1][2] Subsequent research revealed their widespread presence in various members of the grass family (Poaceae), including major agricultural crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).

Two of the most well-studied natural benzoxazinoids are DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and its 7-methoxy derivative, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). In plants, these compounds serve as crucial allelochemicals, providing a natural defense mechanism against a range of herbivores, insects, and microbial pathogens. Their biological role as natural pesticides and insecticides has been a key driver for further investigation into their broader pharmacological potential.

The Evolution of Synthesis: From Classical Methods to Modern Catalysis

The journey to synthetically access the 1,4-benzoxazin-3-one scaffold has a rich history, evolving from classical condensation reactions to highly efficient modern catalytic methodologies.

The Genesis: Early Synthetic Approaches

The first documented synthesis of a benzoxazinone derivative dates back to 1902, accomplished by Heller and Fiesselmann. Their work laid the foundation for subsequent synthetic explorations. A common and long-standing method for the synthesis of 2-substituted-1,4-benzoxazin-3-ones involves the reaction of 2-aminophenols with α-haloacyl halides. This straightforward approach, while effective, often requires harsh reaction conditions and can be limited in its substrate scope.

Another classical route involves the reductive cyclization of 2-nitrophenoxy esters. This two-step process typically begins with the O-alkylation of a 2-nitrophenol with an α-bromoester, followed by the reduction of the nitro group, which then undergoes intramolecular cyclization to form the benzoxazinone ring.

The Modern Era: Transition Metal Catalysis

The advent of transition metal catalysis has revolutionized the synthesis of 1,4-benzoxazin-3-ones, offering milder reaction conditions, improved yields, and greater functional group tolerance.

-

Copper-Catalyzed Synthesis: Copper-catalyzed methodologies have emerged as a powerful tool for the construction of the benzoxazinone core. These reactions often proceed via intramolecular C-O or C-N bond formation. For instance, the Ullmann-type coupling of 2-halophenols with α-amino acids or their derivatives provides an efficient route to the scaffold. The choice of copper source, ligand, and base is critical for optimizing these reactions.

-

Palladium-Catalyzed Synthesis: Palladium catalysis has also been extensively employed, particularly in carbonylation reactions. For example, the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides offers a direct route to the benzoxazinone ring system. These methods are valued for their high efficiency and broad applicability.

The diagram below illustrates a generalized synthetic workflow for the preparation of 1,4-benzoxazin-3-one derivatives, highlighting both classical and modern catalytic approaches.

Caption: Generalized synthetic workflows for 1,4-benzoxazin-3-ones.

A Spectrum of Biological Activities: Therapeutic and Agrochemical Potential

Derivatives of the 1,4-benzoxazin-3-one scaffold have been shown to possess a remarkable array of biological activities, making them attractive candidates for both drug discovery and the development of new agrochemicals.

| Biological Activity | Target/Mechanism of Action | Example Compounds/Derivatives | Quantitative Data (IC₅₀/EC₅₀) |

| Antifungal | Inhibition of mycelial growth. | Acylhydrazone derivatives | EC₅₀ = 15.37 µg/mL against P. infestans[1] |

| 2-Alkyl derivatives | Complete inhibition of several phytopathogenic fungi at 200 mg/L | ||

| Anticancer | Induction of DNA damage, apoptosis, and autophagy. | 1,2,3-Triazole derivatives | IC₅₀ = 7.59 µM against A549 lung cancer cells[3] |

| Downregulation of c-Myc expression. | Substituted benzoxazinones | - | |

| Inhibition of PI3K/mTOR pathway. | PI3K/mTOR inhibitors with benzoxazinone scaffold | IC₅₀ = 0.63 nM against PI3Kα[3] | |

| Antibacterial | - | Quinolone analogues | - |

| Herbicidal | Phytotoxic effects. | - | - |

| Anticonvulsant | - | - | - |

| Antioxidant | - | - | - |

| Platelet Aggregation Inhibition | - | 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives | IC₅₀ = 10.14 µM (ADP-induced)[4] |

This table provides a summary of key findings and is not exhaustive. The specific activity of a derivative is highly dependent on its substitution pattern.

Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification

The diverse biological activities of 1,4-benzoxazin-3-ones are intricately linked to the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced potency and selectivity.

The following diagram illustrates key SAR insights for the 1,4-benzoxazin-3-one scaffold.

Sources

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzoxazinone Derivatives

Abstract

The benzoxazinone scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzoxazinone derivatives. We will dissect the intricate interplay between molecular architecture and pharmacological effect, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and exploit this versatile heterocyclic system. This document moves beyond a mere catalog of compounds, delving into the causality of experimental design and the self-validating nature of robust SAR studies.

Introduction: The Benzoxazinone Core - A Privileged Scaffold

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazinone ring. Their structural versatility and relative ease of synthesis have established them as a "privileged scaffold" in drug discovery.[1] This core structure is present in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzymatic inhibition properties.[2][3] The biological promiscuity of the benzoxazinone nucleus is a direct consequence of its unique electronic and steric features, which can be finely tuned through targeted chemical modifications. Understanding the nuanced relationships between these modifications and the resulting biological activity is paramount for the rational design of novel therapeutics.

This guide will systematically explore the SAR of benzoxazinone derivatives across various therapeutic areas, providing insights into the key structural motifs that govern their efficacy and selectivity.

The Benzoxazinone Isomers: Structural Diversity and Its Implications

The positioning of the nitrogen and carbonyl group within the oxazinone ring gives rise to different isomers, with 1,3-benzoxazinones and 1,4-benzoxazinones being the most extensively studied. The inherent structural differences between these isomers significantly influence their chemical reactivity and biological profiles.

Caption: Core structures of common benzoxazinone isomers.

Structure-Activity Relationships Across Therapeutic Areas

The following sections will dissect the SAR of benzoxazinone derivatives for specific biological activities, highlighting key pharmacophoric features and the impact of substituent modifications.

Anticancer Activity